molecular formula C18H21N3O3S B7055087 Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone

Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7055087
M. Wt: 359.4 g/mol
InChI Key: XVGLNSZZAKUAPH-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone is a complex organic compound with a molecular formula of C23H22N4O4S2 This compound features a cyclopropyl group, an isoquinoline moiety, and a diazepane ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline and diazepane intermediates. The key steps include:

    Formation of Isoquinoline Intermediate: This involves the sulfonylation of isoquinoline using sulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of Diazepane Intermediate: The diazepane ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Coupling Reaction: The final step involves coupling the isoquinoline and diazepane intermediates with a cyclopropyl ketone under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like isoquinoline sulfonamides share structural similarities and are used in similar research applications.

    Diazepane Derivatives: Compounds containing the diazepane ring, such as diazepam, have similar structural features but different functional groups.

Uniqueness

Cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone is unique due to its combination of a cyclopropyl group, isoquinoline moiety, and diazepane ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

cyclopropyl-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(14-5-6-14)20-9-2-10-21(12-11-20)25(23,24)17-4-1-3-15-13-19-8-7-16(15)17/h1,3-4,7-8,13-14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGLNSZZAKUAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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